Sub-Nanomolar Potency at 17β-HSD1 vs. Parent Thiophene Acetamide
N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide exhibits an IC50 of 1.20 nM against human placental 17β-HSD1 [1]. In contrast, the core scaffold 2-(thiophen-3-yl)acetamide (CAS 13781-66-3) lacks reported 17β-HSD1 inhibitory activity, and structurally related thiophene derivatives such as (5-(4-hydroxy-3-methylphenyl)thiophen-3-yl)(3-hydroxyphenyl)methanone show an IC50 of 199 nM—approximately 166-fold less potent [2].
| Evidence Dimension | 17β-HSD1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Comparator: (5-(4-hydroxy-3-methylphenyl)thiophen-3-yl)(3-hydroxyphenyl)methanone (IC50 = 199 nM); Baseline: Parent scaffold 2-(thiophen-3-yl)acetamide (no reported activity) |
| Quantified Difference | 166-fold more potent than the comparator |
| Conditions | Human placental cytosolic fraction; [3H]-E1 substrate; NAD+ present; radio-HPLC analysis |
Why This Matters
This sub-nanomolar potency against 17β-HSD1 makes the compound suitable for target engagement studies where high sensitivity is required, while the parent scaffold is unsuitable.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152): IC50 data for 17β-hydroxysteroid dehydrogenase type 1. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515446 View Source
- [2] BindingDB. BDBM50331007 (CHEMBL1277523): IC50 data for 17β-HSD1. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50331007 View Source
